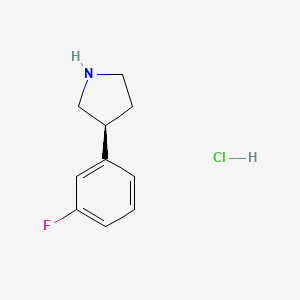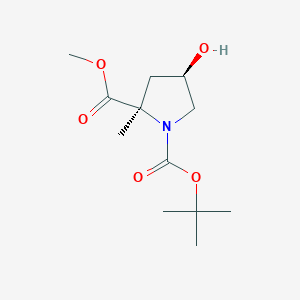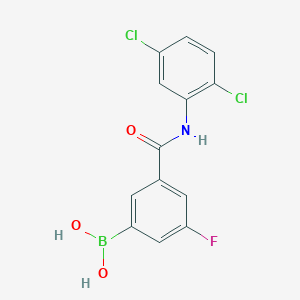
Tri-(p-terphenyl-4-yl) amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-(p-terphenyl-4-yl) amine is a starburst precursor molecule based on π-electron systems. It is known for its relatively high glass-transition temperature of 132°C . This compound is part of a novel class of amorphous molecular materials, which makes it significant in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(p-terphenyl-4-yl) amine involves the Stevens rearrangement of ammonium ylides. This domino reaction includes β-elimination of secondary amine, forming a conjugated dienyne, which then forms a cyclic allene intermediate through an electrocyclic reaction. The subsequent 1,3- or 1,5-hydride shift rapidly produces the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Stevens rearrangement is a classical reaction often used in the synthesis of natural products and practically important amines of various structures .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-(p-terphenyl-4-yl) amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are stable in solution.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki coupling reactions.
Major Products Formed
Oxidation: Radical cations with strong absorption in the near-infrared region.
Reduction: Reduced amine derivatives.
Substitution: Various substituted terphenyl derivatives.
Applications De Recherche Scientifique
Tri-(p-terphenyl-4-yl) amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for amorphous molecular materials with high glass-transition temperatures.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug development.
Industry: Used in the development of organic electroluminescent devices as a novel blue-emitting material.
Mécanisme D'action
The mechanism of action of Tri-(p-terphenyl-4-yl) amine involves its π-electron system, which allows it to form stable radical cations upon oxidation. These radical cations exhibit strong absorption in the near-infrared region, making them useful in various optical applications . The compound’s molecular targets and pathways are primarily related to its ability to undergo charge transfer and form exciplexes, which are crucial in organic light-emitting diodes (OLEDs) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(biphenyl-4-yl)amine: Another starburst precursor molecule with a lower glass-transition temperature of 76°C.
Triphenylamine: Known for its use in near-infrared absorbing dyes.
Uniqueness
Tri-(p-terphenyl-4-yl) amine is unique due to its higher glass-transition temperature and its ability to form stable radical cations with strong near-infrared absorption . This makes it particularly valuable in the development of advanced materials for optical and electronic applications.
Propriétés
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B3180246.png)



![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)


![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)





